CIL56

Description

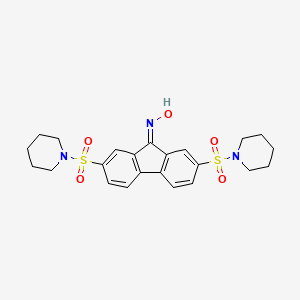

Structure

3D Structure

Properties

IUPAC Name |

N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZXEEIUKQGUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CIL56: A Technical Guide to its Mechanism of Action in Non-Apoptotic Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIL56 is a small molecule that has been identified as an inducer of a novel form of non-apoptotic cell death. This programmed cell death pathway is distinct from other well-characterized mechanisms such as apoptosis, necroptosis, and ferroptosis. The unique mechanism of this compound presents a promising avenue for therapeutic intervention, particularly in the context of cancers that have developed resistance to traditional apoptosis-inducing agents. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the key molecular players, signaling pathways, and experimental methodologies used to elucidate its function.

Core Mechanism of Action: ACC1-Dependent Lipotoxicity

The primary mechanism by which this compound induces non-apoptotic cell death is through the overactivation of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.[1] This leads to a massive accumulation of fatty acids within the cell, resulting in lipotoxicity and subsequent cell death. Unlike other forms of regulated cell death, this compound-induced cytotoxicity is not dependent on the activity of caspases, Receptor-Interacting Protein Kinase 1 (RIPK1), or Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), key mediators of apoptosis and necroptosis, respectively.

The signaling pathway initiated by this compound can be summarized as follows:

Quantitative Data

While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging, the following table summarizes key findings from foundational studies.

| Parameter | Cell Line | Value | Reference |

| Resistance to this compound | HT-1080 (ACC1 null) | 5-fold increase | [Initial Discovery Paper] |

| Metabolite Fold Change (this compound vs. Control) | HT-1080 | Saturated Fatty Acids: Significant Increase | [Initial Discovery Paper] |

| Metabolite Fold Change (this compound + TOFA vs. This compound) | HT-1080 | Saturated Fatty Acids: Levels reversed to baseline | [Initial Discovery Paper] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (Alamar Blue)

This protocol is used to determine the cytotoxic effects of this compound and the inhibitory effect of TOFA.

Materials:

-

HT-1080 fibrosarcoma cells

-

This compound

-

TOFA (5-(Tetradecyloxy)-2-furoic acid)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

Alamar Blue reagent

-

Plate reader (fluorescence, Ex/Em: 560/590 nm)

Procedure:

-

Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

For inhibitor studies, pre-incubate cells with TOFA (e.g., 10 µM) for 1 hour.

-

Remove the old medium and add the medium containing different concentrations of this compound (with or without TOFA).

-

Incubate the plate for 48 hours.

-

Add Alamar Blue reagent (10% of the total volume) to each well and incubate for 4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Visualization (SYTOX Green Staining)

This protocol allows for the direct visualization of dead cells following treatment with this compound. SYTOX Green is a nucleic acid stain that only enters cells with compromised plasma membranes.

Materials:

-

HT-1080 cells

-

This compound

-

TOFA

-

Culture medium

-

96-well imaging plates (black, clear bottom)

-

SYTOX Green stain

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed HT-1080 cells in a 96-well imaging plate.

-

Treat cells with this compound (with or without TOFA pre-treatment) as described in the cell viability assay.

-

At the desired time point (e.g., 24 or 48 hours), add SYTOX Green stain to each well at a final concentration of 1 µM.[2]

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Image the cells using a fluorescence microscope with a standard FITC filter set. Dead cells will exhibit bright green fluorescence.

Quantitative Analysis of Fatty Acid Accumulation

This protocol outlines the general steps for quantifying changes in cellular fatty acid content after this compound treatment using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

HT-1080 cells

-

This compound

-

TOFA

-

6-well plates

-

Cell scraper

-

Methanol, Chloroform, and other solvents for lipid extraction

-

Internal standards for fatty acid quantification

-

GC-MS system

Procedure:

-

Seed HT-1080 cells in 6-well plates and grow to ~80% confluency.

-

Treat cells with this compound (with or without TOFA) for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method.

-

Derivatize fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

Analyze the FAMEs by GC-MS to identify and quantify individual fatty acid species.

-

Normalize the fatty acid amounts to the total protein content or cell number.

Conclusion and Future Directions

This compound represents a novel tool for inducing non-apoptotic cell death through the targeted activation of ACC1 and subsequent induction of lipotoxicity. This mechanism holds significant therapeutic potential, particularly for cancers that are resistant to conventional therapies. Further research is warranted to fully elucidate the downstream effectors of lipotoxicity in this pathway and to explore the efficacy of this compound in a broader range of cancer models, both in vitro and in vivo. The development of more potent and specific analogs of this compound could also pave the way for new and effective cancer treatments.

References

The Role of CIL56 in Inducing Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIL56 is a novel small-molecule inhibitor that has been identified as an inducer of cell death in cancer cells through mechanisms that include ferroptosis. This technical guide provides an in-depth overview of the current understanding of this compound's role in this process, summarizing key findings, experimental data, and the underlying signaling pathways. The information is compiled from available scientific literature to aid researchers and professionals in the fields of oncology and drug development.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It is distinct from other cell death modalities such as apoptosis and necrosis. The induction of ferroptosis has emerged as a promising therapeutic strategy for cancers that are resistant to traditional treatments. This compound has been shown to modulate key components of the ferroptosis pathway, making it a compound of significant interest.

Core Mechanism of this compound-Induced Ferroptosis

Research indicates that this compound induces ferroptosis in esophageal squamous cell carcinoma cells by targeting key regulatory proteins in the ferroptosis pathway. The primary mechanism involves the inhibition of the cystine/glutamate antiporter system Xc- and the downstream enzyme Glutathione Peroxidase 4 (GPX4).

Key Molecular Events:

-

Inhibition of System Xc- : this compound has been observed to reduce the expression of xCT (also known as SLC7A11), a critical subunit of the system Xc- transporter. This transporter is responsible for the import of cystine, which is a precursor for the synthesis of glutathione (GSH).

-

Glutathione Depletion : By inhibiting system Xc-, this compound leads to a reduction in intracellular glutathione levels. Glutathione is a crucial antioxidant that protects cells from oxidative damage.

-

Inactivation of GPX4 : Glutathione Peroxidase 4 (GPX4) is a selenoenzyme that utilizes glutathione to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lipid reactive oxygen species (ROS). The depletion of glutathione by this compound results in the inactivation of GPX4.

-

Iron-Dependent Lipid Peroxidation : With GPX4 inactivated, there is an unchecked accumulation of lipid peroxides. This compound has also been shown to increase the intracellular concentration of iron, which catalyzes the formation of lipid ROS through the Fenton reaction. This cascade of events leads to overwhelming oxidative stress, membrane damage, and ultimately, cell death by ferroptosis.

-

Downregulation of YAP1 : In addition to its effects on the core ferroptosis pathway, this compound has been found to decrease the levels of Yes-associated protein 1 (YAP1), a transcriptional regulator involved in cell proliferation and survival. The role of YAP1 in this compound-induced ferroptosis is an area of ongoing investigation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on esophageal squamous cell carcinoma cells as reported in the available literature. Note: Specific quantitative data from the primary study by Chen Jiaxing et al. (2023) is limited as the full text was not publicly available. The information presented is based on the abstract of this publication.

| Parameter | Effect of this compound | Significance | Reference |

| Cell Proliferation | Significant Inhibition | P < 0.05 | Chen Jiaxing et al., 2023 |

| Cell Migration | Significant Inhibition | P < 0.001 | Chen Jiaxing et al., 2023 |

| Intracellular Iron Concentration | Increased with this compound concentration | P < 0.05 | Chen Jiaxing et al., 2023 |

| Glutathione Content | Reduced | P < 0.01 | Chen Jiaxing et al., 2023 |

| xCT Protein Expression | Reduced | P < 0.001 | Chen Jiaxing et al., 2023 |

| GPX4 Protein Expression | Reduced | P < 0.001 | Chen Jiaxing et al., 2023 |

| YAP1 Protein Expression | Reduced | P < 0.001 | Chen Jiaxing et al., 2023 |

Signaling Pathways and Experimental Workflows

This compound-Induced Ferroptosis Pathway

Caption: this compound induces ferroptosis by inhibiting System Xc-, leading to GSH depletion and GPX4 inactivation.

A Novel ACC1-Dependent Cell Death Pathway

Interestingly, separate research has identified a novel, non-apoptotic cell death pathway induced by this compound that is dependent on the enzyme Acetyl-CoA Carboxylase 1 (ACC1), a key regulator of de novo fatty acid synthesis. This pathway appears to be distinct from classical ferroptosis, as it is not rescued by the ferroptosis inhibitor ferrostatin-1.

Caption: this compound can also induce a non-apoptotic cell death through modulation of ACC1 and fatty acid synthesis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Note: These are representative protocols and may not reflect the exact methodologies used in the primary literature for this compound, for which full details were not available.

Cell Proliferation Assay (SRB Assay)

-

Cell Seeding : Seed esophageal squamous cell carcinoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treatment : Treat cells with varying concentrations of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

Fixation : After incubation, gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing : Wash the plates five times with tap water and allow to air dry.

-

Staining : Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization : Air dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement : Measure the absorbance at 510 nm using a microplate reader.

Western Blot Analysis for xCT and GPX4

-

Cell Lysis : Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE : Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against xCT (1:1000), GPX4 (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation : Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Intracellular Glutathione (GSH) Assay

-

Sample Preparation : Culture and treat cells with this compound. After treatment, harvest the cells and deproteinize the sample using a 5% metaphosphoric acid solution.

-

Assay : Use a commercially available glutathione assay kit. The assay typically involves the reaction of GSH with a reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product (TNB), which can be measured spectrophotometrically at 412 nm.

-

Standard Curve : Prepare a standard curve using known concentrations of GSH.

-

Calculation : Determine the GSH concentration in the samples by comparing their absorbance to the standard curve and normalize to the protein content of the cell lysate.

Intracellular Iron Assay

-

Cell Lysis : Treat cells with this compound, wash with PBS, and lyse the cells in an iron assay buffer.

-

Iron Release : Add an acidic buffer to release iron from proteins.

-

Iron Reduction : Add a reducing agent to convert ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Colorimetric Reaction : Add a ferrous iron-sensitive chromogen (e.g., ferrozine) that forms a colored complex with Fe²⁺.

-

Measurement : Measure the absorbance at a specific wavelength (e.g., ~560 nm) using a microplate reader.

-

Standard Curve : Generate a standard curve with known concentrations of iron.

-

Calculation : Calculate the intracellular iron concentration from the standard curve and normalize to the protein content.

Conclusion and Future Directions

This compound is a promising small molecule that induces cancer cell death through at least two distinct mechanisms. In esophageal squamous cell carcinoma, it triggers ferroptosis by disrupting glutathione metabolism and increasing iron levels. In other contexts, it can induce a non-apoptotic cell death dependent on the lipid synthesis enzyme ACC1.

Further research is needed to fully elucidate the intricate molecular interactions of this compound and to determine its therapeutic potential. Key areas for future investigation include:

-

Target Identification : Precisely identifying the direct molecular target(s) of this compound.

-

Mechanism of YAP1 Downregulation : Understanding how this compound leads to the reduction of YAP1 and its contribution to cell death.

-

In Vivo Efficacy : Evaluating the anti-tumor effects of this compound in preclinical animal models.

-

Biomarker Development : Identifying biomarkers that can predict sensitivity to this compound-induced ferroptosis or ACC1-dependent cell death.

A comprehensive understanding of these aspects will be crucial for the potential translation of this compound into a clinical anti-cancer agent.

The Impact of CIL56 on Lipid Metabolism and Fatty Acid Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CIL56 is a novel small molecule that induces a unique form of non-apoptotic cell death intricately linked to the modulation of lipid metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its effects on fatty acid synthesis and overall lipid metabolism. The information presented herein is compiled from foundational research and is intended to provide a comprehensive resource for researchers in cell biology, metabolism, and oncology.

The key finding is that this compound-induced cytotoxicity is dependent on the activity of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2][3][4] Treatment with this compound leads to a profound accumulation of various fatty acid species, suggesting a significant disruption of lipid homeostasis.[1][3] This document details the experimental evidence supporting this mechanism, provides relevant protocols, and visualizes the key pathways involved.

This compound and its Core Effect on Cellular Metabolism

This compound has been identified as an inducer of a non-apoptotic cell death pathway that is distinct from known mechanisms such as necroptosis, pyroptosis, and ferroptosis.[1][3] The lethal effects of this compound are critically dependent on cellular lipid metabolism, specifically the de novo synthesis of fatty acids.

Quantitative Metabolic Impact of this compound

Metabolomic studies on HT-1080 cells have revealed the significant impact of this compound on the cellular metabolome. Treatment with this compound results in widespread alterations to metabolite levels, a large portion of which are lipids. The reversibility of these changes by an ACC1 inhibitor highlights the central role of this enzyme in the mechanism of this compound.

Table 1: Summary of Metabolomic Changes in HT-1080 Cells Treated with this compound

| Treatment Condition | Total Metabolites Analyzed | Significantly Altered Metabolites | Metabolites Increased | Metabolites Decreased | Reference |

| 6.5 µM this compound | 298 | 141 | 82 | 59 | [1] |

| 6.5 µM this compound + 4 µM TOFA | 298 | 0 | 0 | 0 | [1] |

Data from mass spectrometry analysis of HT-1080 cells. TOFA (5-tetradecyloxy-2-furonic acid) is an inhibitor of ACC1.

The Central Role of ACC1 in this compound-Induced Cell Death

The enzyme Acetyl-CoA Carboxylase 1 (ACC1) is pivotal to the action of this compound. ACC1 catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid synthesis.[5][6]

Evidence for ACC1 Dependence

Several lines of evidence underscore the importance of ACC1 in this compound-induced cytotoxicity:

-

Genetic Knockdown: Silencing of the ACACA gene, which encodes ACC1, in HT-1080 cells confers resistance to this compound-induced cell death.[1][3]

-

Pharmacological Inhibition: The ACC1 inhibitor TOFA completely suppresses the lethal effects of this compound.[1][3] As shown in Table 1, TOFA also reverses the metabolic alterations caused by this compound.[1]

This evidence strongly suggests that the activity of ACC1 is not just correlated with, but is required for, this compound to exert its cytotoxic effects.

Proposed Mechanism of Action

The prevailing model for this compound's mechanism suggests that it either directly or indirectly stimulates the activity of ACC1.[1] This leads to an overproduction of malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation (fatty acid breakdown).

The resulting inhibition of β-oxidation, coupled with ongoing fatty acid synthesis, leads to a significant accumulation of various fatty acid species.[1][3] This accumulation of long-chain saturated, monounsaturated, and polyunsaturated fatty acids is a hallmark of this compound treatment.[1][3] It is hypothesized that this profound disruption of lipid homeostasis is the ultimate driver of cell death.[1][3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of this compound and the logical flow of the key experimental findings.

Caption: Proposed mechanism of this compound action.

Caption: Experimental logic for ACC1 dependence.

Experimental Protocols

The following are summarized methodologies for key experiments related to the study of this compound. These are based on protocols described in the primary literature.

Cell Viability and Death Assays (2D and 3D Cultures)

This protocol is adapted from methods used to assess cell death induced by various compounds, including this compound.[7]

-

Cell Seeding:

-

2D Cultures: Seed cells (e.g., HT-1080) in a 96-well flat-bottom plate at a density that ensures they are in the exponential growth phase at the time of treatment.

-

3D Spheroids: Seed cells in a 96-well U-bottom plate to facilitate spheroid formation.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of concentrations for dose-response analysis. For this compound, a concentration of 5.5 µM has been used to induce cell death.[1][3]

-

For inhibitor studies, pre-incubate cells with the inhibitor (e.g., 4 µM TOFA) for a specified time before adding this compound.

-

-

Incubation: Incubate cells for a defined period (e.g., 48 hours).

-

Viability Measurement:

-

Utilize a commercially available viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

For kinetic analysis of cell death, live-cell imaging with fluorescent dyes like SYTOX Green (for dead cells) can be employed.[7]

-

Metabolite Extraction and Analysis

This protocol provides a general workflow for analyzing metabolic changes induced by this compound.[1]

-

Cell Culture and Treatment:

-

Culture cells (e.g., HT-1080) in appropriate multi-well plates to achieve sufficient cell numbers for mass spectrometry.

-

Treat cells with this compound (e.g., 6.5 µM), a vehicle control (e.g., DMSO), and this compound plus an inhibitor (e.g., 4 µM TOFA).

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

-

Identify and quantify metabolites by comparing their mass-to-charge ratio and retention times to a library of known standards.

-

-

Data Analysis:

-

Perform statistical analysis to identify metabolites that are significantly altered between treatment groups. A false-discovery rate (FDR) corrected p-value (q-value) of < 0.01 is a common threshold for significance.[1]

-

Gene Silencing with siRNA

This protocol outlines the general steps for knocking down ACACA (ACC1) to test for resistance to this compound.[1][3]

-

siRNA Transfection:

-

Seed cells (e.g., HT-1080) so that they are at an appropriate confluency for transfection (typically 50-70%).

-

Transfect cells with siRNAs targeting the ACACA gene using a suitable lipid-based transfection reagent, following the manufacturer's instructions. Use at least two independent siRNAs to control for off-target effects. A non-targeting siRNA should be used as a negative control.

-

-

Incubation: Allow the cells to incubate for 48-72 hours to ensure effective knockdown of the target gene.

-

Verification of Knockdown (Optional but Recommended):

-

Lyse a subset of the cells and perform quantitative PCR (qPCR) or Western blotting to confirm the reduction in ACACA mRNA or ACC1 protein levels, respectively.

-

-

This compound Treatment and Viability Assay:

-

Treat the transfected cells with this compound and a vehicle control.

-

Measure cell viability as described in Protocol 4.1 to determine if the knockdown of ACACA confers resistance to this compound.

-

Conclusion and Future Directions

The available evidence robustly demonstrates that this compound induces cell death through a mechanism dependent on the fatty acid synthesis enzyme ACC1. The proposed model, involving the overproduction of malonyl-CoA and subsequent inhibition of mitochondrial β-oxidation, provides a strong framework for understanding the profound accumulation of fatty acids observed upon this compound treatment.

Future research should aim to identify the direct molecular target of this compound, which could be ACC1 itself or an upstream regulator of the fatty acid synthesis pathway. A more detailed lipidomic analysis would also be valuable to pinpoint specific lipid species that may be critical for executing this novel cell death program. Understanding these nuances will be crucial for potentially harnessing this pathway for therapeutic applications, particularly in diseases characterized by altered lipid metabolism, such as cancer.

References

- 1. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bigsearch.unibg.it [bigsearch.unibg.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death [figshare.com]

- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the CIL56-Induced ZDHHC5-GOLGA7 Interaction: Mechanism, Analysis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the small molecule CIL56 and the ZDHHC5-GOLGA7 protein acyltransferase complex. It details the mechanism of action, key molecular determinants of the interaction, and the experimental protocols used to elucidate this novel pathway of non-apoptotic cell death.

Introduction: A Novel Cell Death Pathway

The small molecule Caspase-Independent Lethal 56 (this compound) has been identified as an inducer of a unique, non-apoptotic form of cell death in cancer cells[1][2][3][[“]][5]. This pathway is distinct from established mechanisms like necroptosis and ferroptosis[6]. The lethal action of this compound is fundamentally dependent on a protein S-acyltransferase complex formed by the enzyme ZDHHC5 (zinc finger DHHC-type palmitoyltransferase 5) and its accessory subunit, GOLGA7 (Golgin A7)[2][6][7]. This guide explores the structural and functional intricacies of this complex and its critical role in mediating the effects of this compound.

The ZDHHC5-GOLGA7 Complex: Core Components

The functional unit responsible for this compound-induced cell death is a heterodimeric complex that localizes to the plasma membrane[6].

-

ZDHHC5: A member of the 23-strong family of mammalian ZDHHC protein acyltransferases (PATs), which catalyze protein S-acylation (palmitoylation)[8]. This reversible lipid modification regulates protein localization, stability, and signaling[8]. The catalytic activity of ZDHHC5 is essential for the cell death pathway initiated by this compound[6].

-

GOLGA7 (GCP16): An accessory protein that functions as a shared subunit for a subset of ZDHHC enzymes, including ZDHHC5[8]. GOLGA7 is crucial for the stability and function of the complex[6]. The ZDHHC5-GOLGA7 complex is mutually stabilizing[6].

Molecular Mechanism of Interaction and this compound Action

The interaction between ZDHHC5 and GOLGA7 is highly specific, relying on conserved amino acid motifs. The formation of this complex is an absolute prerequisite for this compound's lethal effects.

Key Interaction Motifs

Biochemical and structural studies have identified short, conserved motifs in both proteins that are essential for complex formation[1][8].

-

RNYR Motif in ZDHHC5: A conserved RNYR motif (specifically ¹⁴⁴RNYR¹⁴⁷ in Zdhhc5) located in the cytosolic loop, C-terminal to the catalytic DHHC domain, is essential for binding to GOLGA7[1]. Deletion or mutation of this region abrogates the interaction[1].

-

RDYS Motif in GOLGA7: A conserved RDYS motif (¹⁶RDYS¹⁹ in GOLGA7) is necessary for a functional interaction with ZDHHC5[1][7]. Mutation of this motif (e.g., to AAAA) prevents the complex from forming and fails to restore sensitivity to this compound in GOLGA7 knockout cells[1].

This compound-Induced Signaling Pathway

This compound triggers cell death by leveraging the enzymatic function of the assembled ZDHHC5-GOLGA7 complex. While the precise downstream substrates remain unknown, the pathway is dependent on the catalytic activity of ZDHHC5[6].

Caption: this compound-induced cell death pathway.

Quantitative Data Summary

The functional consequences of the ZDHHC5-GOLGA7 interaction have been quantified through various cellular assays. The data below summarizes key findings from studies using knockout (KO) and mutant cell lines.

| Cell Line / Condition | Protein Expressed | This compound Treatment | Outcome | Reference |

| 293T ZDHHC5 KO | HA-Zdhhc5 (Full-length) | + | Restored this compound-induced cell death | [1] |

| 293T ZDHHC5 KO | HA-Zdhhc5ΔN-term | + | Failed to restore this compound lethality | [1] |

| 293T ZDHHC5 KO | HA-Zdhhc5ΔDHHC | + | Failed to restore this compound lethality | [1] |

| 293T GOLGA7 KO | 1xFLAG-GOLGA7 (WT) | + | Restored this compound-induced cell death | [1] |

| 293T GOLGA7 KO | GOLGA7AAAA (RDYS mutant) | + | Failed to restore sensitivity to this compound | [1] |

| 293T GOLGA7 KO | GOLGA7B (Paralog) | + | Restored this compound-induced cell death | [1] |

| 293T GOLGA7 KO | GOLGA7B AAAA (RDYS mutant) | + | Failed to restore sensitivity to this compound | [1] |

Key Experimental Methodologies

Elucidating the this compound-ZDHHC5-GOLGA7 pathway relies on specific biochemical and cell-based assays. Detailed protocols for two foundational experiments are provided below.

Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This technique is used to verify the physical interaction between ZDHHC5 and GOLGA7 in a cellular context.

Protocol:

-

Cell Culture & Transfection: Culture 293T cells (or other suitable lines) in DMEM with 10% FBS. Transfect cells with plasmids encoding tagged proteins (e.g., HA-ZDHHC5 and FLAG-GOLGA7) using a standard transfection reagent.

-

Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse them in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) supplemented with protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold IP Lysis Buffer to remove non-specific binders.

-

Elution & Western Blotting:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA) to confirm co-precipitation.

-

Caption: Workflow for Co-Immunoprecipitation.

Acyl-Biotin Exchange (ABE) Assay for Palmitoylation Detection

The ABE assay is a sensitive method to detect protein S-palmitoylation and can be used to determine if downstream targets of ZDHHC5 are modified in response to this compound.

Protocol:

-

Cell Lysis & Thiol Blocking:

-

Lyse cells in a buffer containing 1% Triton X-100 and protease inhibitors.

-

Block all free thiol groups (cysteine residues) by incubating the lysate with N-ethylmaleimide (NEM).

-

-

Thioester Cleavage:

-

Precipitate the proteins (e.g., via chloroform-methanol) to remove excess NEM.

-

Resuspend the protein pellet and treat with a neutral hydroxylamine (HAM) solution. This specifically cleaves the thioester bond between palmitate and cysteine, exposing the previously palmitoylated thiol group. A parallel control sample is treated with Tris-HCl instead of HAM.

-

-

Biotinylation of Exposed Thiols:

-

Incubate the samples with a thiol-reactive biotinylating agent, such as Biotin-BMCC. This will label only the cysteine residues that were originally palmitoylated.

-

-

Detection:

-

The biotinylated (i.e., originally palmitoylated) proteins can be captured using streptavidin beads and analyzed by Western blotting for the protein of interest.

-

Alternatively, total cell lysates can be run on a gel, blotted, and probed with streptavidin-HRP to visualize all biotinylated proteins.

-

Caption: Workflow for Acyl-Biotin Exchange assay.

Implications for Drug Development

The discovery of the this compound-ZDHHC5-GOLGA7 pathway presents a novel axis for therapeutic intervention in oncology.

-

Novel Target: This pathway represents a new, non-apoptotic mechanism to induce cell death, which could be effective in cancers that are resistant to traditional apoptosis-inducing therapies.

-

Pathway Modulation: Understanding the structural requirements for the ZDHHC5-GOLGA7 interaction, such as the RNYR and RDYS motifs, provides a template for designing molecules that could either stabilize (agonize) or disrupt (antagonize) the complex.

-

Biomarker Potential: The expression levels of ZDHHC5 and GOLGA7 could serve as potential biomarkers to identify patient populations most likely to respond to this compound-like compounds.

Conclusion

The interaction between ZDHHC5 and GOLGA7 is a critical regulatory node controlling a novel, this compound-inducible, non-apoptotic cell death pathway. The specificity of this interaction is encoded in short, conserved motifs within both proteins. This pathway not only provides new insights into the regulation and function of protein S-acylation but also offers a promising new target for the development of next-generation cancer therapeutics. Further research into the downstream substrates of this complex will be crucial to fully unraveling the mechanism and harnessing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional dissection of the zDHHC palmitoyltransferase 5-golgin A7 palmitoylation complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Dissection of the Zdhhc5-GOLGA7 Protein Palmitoylation Complex | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 4. consensus.app [consensus.app]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Functional dissection of the zDHHC palmitoyltransferase 5–golgin A7 palmitoylation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional dissection of the ZDHHC5-GOLGA7 protein palmitoylation complex | Stanford Digital Repository [purl.stanford.edu]

CIL56's impact on iron-dependent reactive oxygen species (ROS) production

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CIL56 has emerged as a novel small molecule that triggers a unique form of regulated cell death characterized by its dependence on iron and the production of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its impact on iron-dependent ROS production. It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics and regulated cell death pathways. This document summarizes the available, albeit limited, data on this compound, outlines key experimental methodologies, and presents the current model of its signaling pathway.

Introduction

Regulated cell death pathways are critical for normal development and tissue homeostasis, and their dysregulation is a hallmark of many diseases, including cancer. While apoptosis is the most well-understood form of programmed cell death, recent research has unveiled several non-apoptotic pathways, such as ferroptosis. Ferroptosis is an iron-dependent form of cell death driven by the accumulation of lipid-based reactive oxygen species (ROS). This compound has been identified as a compound that induces a distinct, non-apoptotic cell death pathway with features of ferroptosis. Notably, the mechanism of this compound-induced cell death is dependent on the activity of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in de novo fatty acid synthesis. This distinguishes it from classical ferroptosis inducers, suggesting a novel mechanism of action that warrants further investigation for potential therapeutic applications.

This compound and Iron-Dependent Reactive Oxygen Species (ROS) Production

This compound has been shown to induce the production of iron-dependent ROS. At lower concentrations, this leads to a form of cell death that can be suppressed by iron chelators, indicating a critical role for iron in the process. However, at higher concentrations, this compound appears to trigger a distinct, non-suppressible necrotic cell death pathway. This dual mechanism suggests a complex dose-dependent effect of this compound on cellular physiology.

Quantitative Data Summary

Currently, there is a notable lack of publicly available, detailed quantitative data from dose-response and time-course studies on this compound's impact on ROS production, intracellular iron levels, and lipid peroxidation. The following table structure is provided as a template for researchers to populate as more data becomes available.

| Parameter | Cell Line | This compound Concentration | Time Point | Measurement | Fold Change vs. Control | Reference |

| ROS Production | e.g., HT-1080 | e.g., 1-10 µM | e.g., 6, 12, 24h | e.g., DCFDA Assay | Data not available | |

| Intracellular Iron | e.g., HT-1080 | e.g., 1-10 µM | e.g., 6, 12, 24h | e.g., Phen Green SK | Data not available | |

| Lipid Peroxidation | e.g., HT-1080 | e.g., 1-10 µM | e.g., 6, 12, 24h | e.g., C11-BODIPY | Data not available | |

| Cell Viability | e.g., HT-1080 | e.g., 1-10 µM | e.g., 24, 48h | e.g., CellTiter-Glo | Data not available |

Experimental Protocols

The following are generalized protocols for key experiments relevant to studying the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Measurement of Intracellular ROS

Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time points. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Following treatment, remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Measurement of Intracellular Iron

Principle: Phen Green SK is a fluorescent probe that is quenched by iron. An increase in fluorescence intensity indicates a decrease in intracellular chelatable iron.

Protocol:

-

Seed cells in a suitable culture vessel and treat with this compound.

-

Wash the cells with PBS and load with 5 µM Phen Green SK in PBS for 30 minutes at 37°C.

-

Wash the cells to remove the excess probe.

-

Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity compared to control cells indicates an increase in intracellular iron.

Assessment of Lipid Peroxidation

Principle: The fluorescent probe C11-BODIPY(581/591) is incorporated into cellular membranes. In the presence of lipid hydroperoxides, the probe's fluorescence shifts from red to green.

Protocol:

-

Treat cells with this compound as required.

-

Incubate the cells with 2.5 µM C11-BODIPY(581/591) for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy, measuring the fluorescence in both the green (oxidized) and red (reduced) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Signaling Pathways and Visualizations

The current understanding of this compound's mechanism of action centers on its interaction with iron metabolism and the de novo fatty acid synthesis pathway, leading to the production of ROS and subsequent cell death.

This compound-Induced Cell Death Pathway

This compound treatment leads to an increase in intracellular iron, which, through the Fenton reaction, contributes to the generation of ROS. These ROS then induce lipid peroxidation, a key event in ferroptosis. Uniquely, this process is dependent on the enzyme ACC1. Inhibition of ACC1 has been shown to rescue cells from this compound-induced death. This suggests that the synthesis of specific lipids, regulated by ACC1, is essential for the execution of this cell death program.

Caption: Proposed signaling pathway for this compound-induced cell death.

Experimental Workflow for Investigating this compound

A typical workflow to investigate the effects of this compound would involve treating a chosen cell line with the compound and then performing a series of assays to measure key parameters associated with iron-dependent ROS production and cell death.

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound represents a promising new chemical probe for studying a novel pathway of regulated cell death that intersects with iron metabolism and lipid biology. Its unique dependence on ACC1 activity distinguishes it from other known ferroptosis inducers and opens up new avenues for therapeutic intervention, particularly in cancers that exhibit altered lipid metabolism.

Future research should focus on:

-

Generating comprehensive quantitative data: Detailed dose-response and time-course studies are urgently needed to robustly characterize the effects of this compound.

-

Elucidating the precise molecular mechanism: The direct molecular target of this compound and the exact mechanism by which it modulates ACC1 activity and iron homeostasis remain to be discovered.

-

In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer is a critical next step in assessing its therapeutic potential.

This technical guide provides a foundation for researchers entering this exciting field and highlights the key areas where further investigation is required to fully understand and exploit the therapeutic potential of this compound.

Understanding CIL56: A Technical Guide to its Novel Cell Death Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIL56 is a synthetic, oxime-containing small molecule that has been identified as an inducer of a novel, non-apoptotic form of cell death.[[“]] This unique mechanism of action distinguishes it from conventional apoptosis-inducing agents and other regulated cell death pathways like ferroptosis. The primary target of this compound appears to be linked to lipid metabolism, specifically through the activation of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.[2] This technical guide provides a comprehensive overview of the current understanding of the signaling pathways activated by this compound treatment, supported by available quantitative data and detailed experimental protocols.

Core Signaling Pathway of this compound

The central signaling axis initiated by this compound treatment revolves around the perturbation of lipid metabolism. Unlike well-characterized cell death pathways, the this compound-induced cascade does not rely on caspase activation. Instead, it leverages the cellular machinery of fatty acid synthesis to induce cytotoxicity.

The proposed signaling pathway is as follows:

-

This compound Administration: this compound is introduced to the cellular environment.

-

ACC1 Activation: this compound directly or indirectly leads to the activation of Acetyl-CoA Carboxylase 1 (ACC1). The precise mechanism of this activation is still under investigation.

-

Increased Fatty Acid Synthesis: The activation of ACC1 results in an accelerated rate of de novo fatty acid synthesis.

-

Accumulation of Long-Chain Fatty Acids: This heightened synthesis leads to a significant accumulation of various long-chain saturated and unsaturated fatty acids within the cell.

-

Involvement of ZDHHC5-GOLGA7 Complex: The ZDHHC5-GOLGA7 protein acyltransferase complex is implicated in mediating the downstream effects of this lipid overload.[[“]]

-

Induction of Non-Apoptotic Cell Death: The culmination of these events is the induction of a unique form of non-apoptotic cell death.

A closely related compound, FIN56, induces ferroptosis through a dual mechanism that includes ACC-dependent degradation of Glutathione Peroxidase 4 (GPX4) and depletion of Coenzyme Q10.[3][4] This suggests a potential, though not yet fully confirmed, link between the this compound-induced pathway and components of the ferroptosis machinery, particularly concerning the role of ACC1.

Quantitative Data Summary

The following tables summarize the key quantitative findings from metabolomic analyses of cells treated with this compound.

Table 1: Effects of this compound Treatment on Cellular Metabolites

| Metabolite Class | Number of Significantly Altered Metabolites | Number of Increased Metabolites | Number of Decreased Metabolites |

| Polar and Nonpolar Metabolites | 141 | 82 | 59 |

Data derived from mass spectrometry analysis of HT-1080 cells treated with 6.5 μM this compound. Significance was determined at a False Discovery Rate (FDR) q < 0.01.[5]

Table 2: Fold-Change in Abundance of Fatty Acids Following this compound Treatment

| Fatty Acid Type | Example Fatty Acids | Fold-Change Range (this compound vs. Vehicle) |

| Saturated Fatty Acids | C16:0, C18:0, C20:0, C22:0, C24:0 | ~2 to ~12 |

| Monounsaturated Fatty Acids | C16:1, C18:1, C20:1, C22:1, C24:1 | ~2 to ~8 |

| Polyunsaturated Fatty Acids | C18:2, C18:3, C20:3, C20:4, C20:5, C22:6 | ~1.5 to ~5 |

Data represents the approximate fold-change observed in HT-1080 cells treated with 6.5 μM this compound.[5]

Key Experimental Protocols

This section details the methodologies used in the foundational studies of this compound's mechanism of action.

Cell Viability Assays

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Lines: HT-1080 fibrosarcoma cells, KBM7 chronic myeloid leukemia cells.

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density.

-

The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a metabolic activity assay such as AlamarBlue or MTT.

-

Fluorescence or absorbance is measured using a plate reader.

-

Data is normalized to the vehicle-treated control to calculate the percentage of viable cells.

-

Metabolomic Analysis

-

Objective: To identify and quantify the changes in cellular metabolites following this compound treatment.

-

Methodology:

-

HT-1080 cells are cultured and treated with this compound (e.g., 6.5 μM) or vehicle for a specified time.

-

Metabolites are extracted from the cells using a solvent-based method (e.g., methanol/water/chloroform).

-

The extracted metabolites are analyzed using liquid chromatography-mass spectrometry (LC-MS).

-

Data is processed to identify and quantify the relative abundance of different metabolites.

-

Statistical analysis is performed to identify metabolites that are significantly altered by this compound treatment.

-

siRNA-Mediated Gene Silencing

-

Objective: To investigate the role of specific genes (e.g., ACACA) in this compound-induced cell death.

-

Methodology:

-

Cells (e.g., HT-1080) are transfected with small interfering RNAs (siRNAs) targeting the gene of interest or a non-targeting control siRNA.

-

After a period to allow for gene knockdown (e.g., 48-72 hours), the cells are treated with this compound.

-

Cell viability is assessed as described above.

-

A rescue from this compound-induced cell death in the presence of the target siRNA indicates that the silenced gene is required for the cytotoxic effect of this compound.

-

Visualizations

This compound Signaling Pathway

Caption: Proposed signaling pathway of this compound-induced cell death.

Experimental Workflow for Metabolomic Analysis

Caption: Workflow for studying metabolic changes induced by this compound.

Logical Relationship of this compound and Related Compounds

Caption: Relationship between this compound, FIN56, and their mechanisms.

References

- 1. consensus.app [consensus.app]

- 2. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]

- 3. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

CIL56's role in regulated cell death (RCD) pathways

An In-depth Technical Guide on the Role of CIL56 in Regulated Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of this compound, a small molecule that induces a novel form of regulated cell death (RCD). This document consolidates key findings on its mechanisms of action, associated signaling pathways, and quantitative data from pivotal studies. Detailed experimental protocols for assays used to characterize this compound-induced cell death are also provided to facilitate further research and drug development efforts.

Introduction to this compound and Regulated Cell Death

This compound (Caspase-Independent Lethal 56) is a synthetic oxime-containing small molecule that has been identified as an inducer of a non-apoptotic form of regulated cell death.[[“]] Unlike classical apoptosis, this compound-mediated cell death is not dependent on caspase activity.[2] Research indicates that this compound's mechanism of action is multifaceted, involving the dysregulation of lipid metabolism and, at lower concentrations, the induction of ferroptosis, an iron-dependent form of cell death.[2][3] At higher concentrations, this compound appears to trigger a necrotic and non-suppressible cell death phenotype.[2] The unique mode of action of this compound presents a promising avenue for targeting therapy-resistant cancers and other diseases where evasion of apoptosis is a key survival mechanism.

Signaling Pathways in this compound-Induced Cell Death

Current research has elucidated two primary pathways through which this compound exerts its cytotoxic effects: a novel lipid-mediated cell death pathway and the ferroptosis pathway.

Novel Lipid-Mediated Cell Death Pathway

Genetic and lipidomic screens have identified several key players in a novel cell death pathway activated by this compound. This pathway appears to be centered on the metabolism of fatty acids and sphingolipids.

-

Role of TECR: A genome-wide CRISPR screen identified Trans-2-Enoyl-CoA Reductase (TECR) as a crucial regulator of this compound-induced cell death.[4] TECR is an endoplasmic reticulum-localized enzyme involved in very long-chain fatty acid (VLCFA) synthesis. Disruption of the gene encoding TECR confers resistance to this compound.[4] Interestingly, the canonical role of TECR in VLCFA synthesis is not required for this compound-induced death. Instead, TECR plays a non-canonical role in the conversion of sphingosine to palmitate within the sphingosine-to-glycerophospholipid pathway.[4]

-

Involvement of the Sphingosine-to-Glycerophospholipid Pathway: Chemical complementation analyses have shown that this pathway is important for the induction of cell death by this compound.[4] Treatment with this compound leads to a significant increase in palmitoyl-ceramide, a species implicated in cell death.[4]

-

Role of ACC1: this compound-triggered cell death is dependent on the activity of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.[3][5] ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA.[5] Genetic silencing or pharmacological inhibition of ACC1 with 5-tetradecyloxy-2-furonic acid (TOFA) suppresses this compound-induced cell death.[3][5]

-

ZDHHC5-GOLGA7 Complex: this compound has also been shown to induce cell death through a protein S-acyltransferase complex composed of ZDHHC5 and GOLGA7.[[“]]

The following diagram illustrates the proposed signaling pathway for this compound-induced novel lipid-mediated cell death.

Ferroptosis Pathway

At lower concentrations, this compound can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

-

Induction of Lipid ROS: this compound treatment leads to the generation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[2]

-

GPX4 Degradation: The lethality of low concentrations of this compound is associated with the degradation of Glutathione Peroxidase 4 (GPX4).[2] GPX4 is a key enzyme that detoxifies lipid peroxides, and its inactivation is a central event in ferroptosis.[6]

-

Suppression by Ferroptosis Inhibitors: this compound-induced cell death at low concentrations can be suppressed by antioxidants and iron chelators, further supporting the involvement of ferroptosis.[2]

The diagram below outlines the mechanism of this compound-induced ferroptosis.

Quantitative Data

The following tables summarize the quantitative data from studies on this compound.

Table 1: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line | Assay Type | This compound Concentration | Outcome | Reference |

| KBM7 | Resistant Colony Formation | 5.5 μM | Identification of resistant colonies | [3][5] |

| HT-1080 | Metabolomic Analysis | 6.5 μM | Significant alteration of 141 metabolites | [3] |

| HT-1080, BJeLR | Modulatory Profiling | 2-fold, 14-point dilution series | Characterization of cell death mechanism | [2] |

Table 2: Viability of HT-1080 Wild-Type and ACC1 Null Cells Treated with this compound

| Cell Line | This compound Concentration | Normalized Alamar Blue Fluorescence (Viability) | Fold Resistance | Reference |

| HT-1080 (Wild-Type) | Varied | Dose-dependent decrease | N/A | [3] |

| HT-1080 (ACACA null - Clone H) | Varied | Significantly higher than wild-type | ~5-fold | [3] |

| HT-1080 (ACACA null - Clone P) | Varied | Significantly higher than wild-type | ~5-fold | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in regulated cell death.

Genome-Wide CRISPR Screen for Resistance to this compound

This protocol is used to identify genes whose loss confers resistance to this compound-induced cell death.

-

Objective: To identify genetic regulators of the this compound death pathway.

-

Cell Line: Haploid KBM7 cells are often used due to their near-haploid genome, which simplifies genetic screening.

-

Methodology:

-

Mutagenesis: KBM7 cells are subjected to retroviral-mediated insertional mutagenesis to generate a library of cells with random gene disruptions.

-

Selection: The mutagenized cell population is treated with a lethal concentration of this compound (e.g., 5.5 μM).

-

Isolation of Resistant Clones: Cells that survive the this compound treatment are isolated as resistant colonies.

-

Identification of Insertion Sites: Genomic DNA is extracted from the resistant clones. Inverse PCR followed by next-generation sequencing is used to identify the retroviral insertion sites, thereby pinpointing the disrupted genes responsible for resistance.

-

Validation: The identified candidate genes are validated through targeted gene silencing (e.g., siRNA) or knockout (e.g., CRISPR/Cas9) in a sensitive cell line, followed by assessment of resistance to this compound.

-

Cell Viability Assays

These assays are fundamental for quantifying the cytotoxic effects of this compound.

-

Objective: To measure the dose-dependent effect of this compound on cell viability.

-

Common Assays:

-

Alamar Blue (Resazurin) Assay: Measures the metabolic activity of viable cells.

-

MTT/XTT/MTS Assays: Rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[7]

-

ATP-Based Assays (e.g., CellTiter-Glo): Quantify the amount of ATP present, which is indicative of metabolically active cells.[7]

-

-

General Protocol (96-well plate format):

-

Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Reagent Addition: Add the viability assay reagent (e.g., Alamar Blue) to each well.

-

Measurement: After a short incubation with the reagent, measure the signal (fluorescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values using appropriate software.

-

Metabolomic Analysis

This protocol is used to identify changes in the cellular metabolome upon this compound treatment.

-

Objective: To identify metabolites and metabolic pathways affected by this compound.

-

Methodology:

-

Cell Treatment: Culture cells (e.g., HT-1080) and treat them with this compound (e.g., 6.5 μM) or vehicle control for a specified time. To identify ACC1-dependent effects, a parallel treatment with this compound and an ACC1 inhibitor (e.g., TOFA) can be included.

-

Metabolite Extraction: Harvest the cells and extract metabolites using a suitable solvent system (e.g., methanol/water).

-

Mass Spectrometry Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to determine significant changes in metabolite levels between different treatment groups.

-

Modulatory Profiling

This high-throughput method is used to classify the mechanism of action of a lethal compound by assessing how its activity is altered by a panel of known cell death modulators.

-

Objective: To characterize the cell death pathway induced by this compound.

-

Methodology:

-

Assay Setup: In a 384-well plate format, co-treat cells (e.g., HT-1080) with a dilution series of this compound and a single concentration of various cell death modulators (e.g., apoptosis inhibitors, necroptosis inhibitors, antioxidants, iron chelators).

-

Incubation and Viability Measurement: Incubate the cells for 48 hours and measure cell viability.

-

Data Analysis: Analyze the data to determine if any of the modulators significantly suppress or enhance the lethality of this compound.

-

Clustering Analysis: Compare the modulatory profile of this compound with those of well-characterized lethal compounds to identify similarities in the mechanism of action.

-

The following diagram illustrates the general workflow for these experimental protocols.

Conclusion and Future Directions

This compound is a valuable tool for studying non-apoptotic regulated cell death. Its complex mechanism of action, involving the dysregulation of lipid metabolism and the induction of ferroptosis, highlights the intricate connections between cellular metabolism and cell death pathways. Future research should focus on precisely elucidating the molecular targets of this compound and further characterizing the downstream signaling events that execute cell death. A deeper understanding of these pathways will be critical for the development of novel therapeutic strategies that exploit these unique cell death mechanisms for the treatment of cancer and other diseases.

References

- 1. consensus.app [consensus.app]

- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for CIL56: An Inducer of Non-Apoptotic Cell Death

Audience: Researchers, scientists, and drug development professionals.

Introduction

CIL56 is a small molecule compound that has been identified as an inducer of a novel form of non-apoptotic, regulated cell death.[1] Unlike conventional chemotherapy agents that typically trigger apoptosis, this compound initiates a unique cell death pathway dependent on the activity of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in de novo fatty acid synthesis.[1] This distinct mechanism of action makes this compound a valuable research tool for investigating non-apoptotic cell death pathways and a potential therapeutic lead for cancers that are resistant to apoptosis-based therapies.

These application notes provide detailed protocols for studying the effects of this compound on cancer cells in vitro, including methods for assessing cell viability, analyzing metabolic changes, and investigating the underlying signaling pathway through gene silencing.

Mechanism of Action

This compound is proposed to stimulate the enzymatic activity of ACC1. This leads to an accumulation of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), a critical enzyme for the mitochondrial import and subsequent β-oxidation of long-chain fatty acids. The resulting disruption of fatty acid metabolism is thought to be the primary driver of this compound-induced cell death.[1] At lower concentrations, this compound can also induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[2]

Data Presentation

Table 1: Dose-Response of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hr) |

| HT-1080 | Fibrosarcoma | 5.5 (Screening concentration) | 48 |

| KBM7 | Myeloid Leukemia | Not Specified | Not Specified |

| BJeLR | Bladder Cancer | Not Specified | 48 |

Note: The IC50 values provided are based on screening concentrations mentioned in the literature.[1] Researchers should perform their own dose-response experiments to determine the precise IC50 values for their cell lines of interest.

Table 2: Summary of Metabolomic Changes in HT-1080 Cells Treated with this compound

| Metabolite Class | Number of Significantly Altered Metabolites | Upregulated | Downregulated |

| Fatty Acids | Not Specified | Increased | Decreased |

| Amino Acids | Not Specified | Not Specified | Not Specified |

| Organic Acids | Not Specified | Not Specified | Not Specified |

| Total | 141 | 82 | 59 |

Note: This table summarizes the findings from a metabolomic analysis of HT-1080 cells treated with 6.5 µM this compound. The study identified 141 metabolites with significantly altered levels (FDR q < 0.01).[1] For a detailed list of the altered metabolites, researchers should refer to the supplementary data of the original publication.

Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

Adherent cancer cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear or opaque-walled tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 1,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

For MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

-

Data Analysis:

-

Normalize the absorbance or luminescence values to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

-

ACC1 (ACACA) Gene Silencing using siRNA

This protocol describes the silencing of the ACACA gene (encoding ACC1) in HT-1080 cells to validate its role in this compound-induced cell death.

Materials:

-

HT-1080 cells

-

Complete cell culture medium

-

siRNA targeting ACACA and a non-targeting control siRNA

-

Lipofectamine® RNAiMAX Transfection Reagent or similar

-

Opti-MEM® I Reduced Serum Medium

-

6-well tissue culture plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed 2 x 10^5 HT-1080 cells per well in a 6-well plate in 2 mL of antibiotic-free complete medium. Cells should be 60-80% confluent at the time of transfection.

-

-

Transfection:

-

For each well, prepare two tubes:

-

Tube A: Dilute 20-80 pmols of siRNA (either ACACA-targeting or non-targeting control) in 100 µL of Opti-MEM® medium.

-

Tube B: Dilute 2-8 µL of Lipofectamine® RNAiMAX in 100 µL of Opti-MEM® medium.

-

-

Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

Wash the cells once with 2 mL of Opti-MEM® medium.

-

Add the 200 µL siRNA-lipid complex mixture to 800 µL of antibiotic-free complete medium and gently overlay onto the washed cells.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Validation of Knockdown and this compound Treatment:

-

After the incubation period, harvest a subset of cells to validate the knockdown of ACC1 protein expression by Western blot or mRNA levels by qRT-PCR.

-

Treat the remaining cells with this compound at a concentration around the IC50 value and a vehicle control for 48 hours.

-

Assess cell viability using the protocol described above. Resistance to this compound-induced cell death in cells transfected with ACACA siRNA would confirm the dependency of this cell death modality on ACC1.

-

Mandatory Visualization

Caption: Proposed signaling pathway of this compound-induced cell death.

Caption: General experimental workflow for a this compound cell viability assay.

References

Recommended treatment duration with CIL56 for cell-based assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIL56 is a novel small molecule that induces a unique form of non-apoptotic cell death.[1] Its mechanism is distinct from classical apoptosis and is characterized by its dependence on the activity of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.[1] Treatment with this compound leads to a significant accumulation of long-chain saturated and monounsaturated fatty acids, ultimately resulting in cell death.[1] At lower concentrations, this compound has been observed to induce ferroptosis, an iron-dependent form of regulated cell death, while at higher concentrations, it can trigger a necrotic phenotype. These characteristics make this compound a valuable tool for studying alternative cell death pathways and for potential therapeutic development.

This document provides detailed application notes and protocols for the use of this compound in various cell-based assays, with a focus on recommended treatment durations and methodologies.

Mechanism of Action

This compound-induced cell death is initiated by the overstimulation of fatty acid synthesis through the activation of ACC1. This leads to a massive accumulation of fatty acids within the cell, causing lipotoxicity. The process is distinct from apoptosis and can be inhibited by the ACC1 inhibitor, 5-tetradecyloxy-2-furoic acid (TOFA).

The this compound analog, FIN56, has been shown to induce ferroptosis through a dual mechanism: promoting the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in protecting against lipid peroxidation, and activating Squalene Synthase (SQS), an enzyme in the cholesterol biosynthesis pathway.[2] It is plausible that this compound shares a similar mechanism of action.

This compound Signaling Pathway

Caption: A diagram illustrating the proposed signaling pathway of this compound-induced cell death.

Recommended Treatment Durations

The optimal treatment duration with this compound can vary significantly depending on the cell type, the specific assay being performed, and the concentration of the compound. The following table summarizes recommended starting points for treatment durations based on published data. It is highly recommended to perform a time-course experiment to determine the optimal duration for your specific experimental conditions.

| Assay Type | Cell Line Example | This compound/FIN56 Concentration | Recommended Treatment Duration | Reference |

| Cell Viability (2D) | Bladder Cancer Cells (J82, 253J, T24, RT-112) | 0.1 nM - 100 µM (FIN56) | 72 hours | [3] |

| Glioblastoma Cells (LN229, U118) | 1 µM (FIN56) | 24 hours | ||

| Cell Viability (3D) | HT-1080 Fibrosarcoma | Not specified | 48 hours | [4] |

| Cytotoxicity | HT-1080 Fibrosarcoma | Not specified | 48 hours | [4] |

| Mechanism of Action (GPX4 Degradation) | PANC1, HT-1080 | 5 µM (FIN56) | 10 - 24 hours | |

| Modulatory Profiling | HT-1080, BJeLR | 14-point dilution series | 48 hours | |

| Inhibitor Co-treatment | Bladder Cancer Cells | Varies | 6 - 9 hours | [3] |

Experimental Protocols

2D Cell Viability Assay (MTT/XTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability in a 2D culture system.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-